((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate

Descripción

Nomenclature and Chemical Identification

IUPAC Naming Conventions and Structural Descriptors

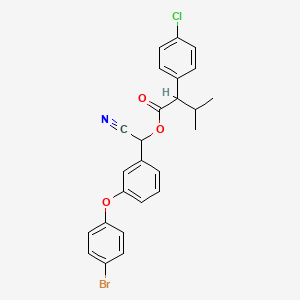

The systematic IUPAC name for this compound is (3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate , which precisely describes its molecular architecture. The structure comprises:

- A cyanomethyl group (–CH(CN)–) bridging two aromatic systems.

- A 3-(4-bromophenoxy)phenyl moiety featuring a bromine substituent on the para position of the phenoxy ring.

- A 2-(4-chlorophenyl)-3-methylbutanoate ester group with a chlorine atom on the para position of the phenyl ring and a branched methyl group on the butanoate chain.

The compound’s stereochemical complexity arises from two chiral centers: one at the α-carbon of the cyano group and another at the 2-position of the butanoate chain.

CAS Registry Number and Synonyms

- CAS Registry Number : 65295-49-0.

- Synonyms : Brofenvalerate (approved in China), [3-(4-bromophenoxy)phenyl]cyanomethyl 4-chloro-α-(1-methylethyl)benzeneacetate, and TRC-B793060 (commercial code).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 65295-49-0 |

| Molecular Formula | C₂₅H₂₁BrClNO₃ |

| Molecular Weight | 498.8 g/mol |

| IUPAC Name | (3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate |

Historical Context and Discovery

This compound emerged during efforts to optimize synthetic pyrethroids, a class of insecticides modeled after natural pyrethrins. Early pyrethroids like fenvalerate (developed in 1972) lacked a cyclopropane ring but retained insecticidal efficacy through structural innovations. Brofenvalerate, introduced later, incorporated bromine and chlorine substituents to enhance photostability and target specificity. Its development reflects trends in agrochemical research to address pest resistance and environmental persistence.

Classification Within Pyrethroid Isovalerate Esters

Brofenvalerate belongs to the Type II pyrethroid subgroup, characterized by an α-cyano group that augments insecticidal activity. Key classificatory features include:

- Structural backbone : Unlike Type I pyrethroids (e.g., permethrin), Type II compounds lack a cyclopropane ring but retain ester linkages critical for neurotoxic effects.

- Halogenation : The 4-bromophenoxy and 4-chlorophenyl groups improve lipid solubility and interaction with insect sodium channels.

- Stereochemistry : Commercial formulations often use racemic mixtures, though specific isomers (e.g., SS-configuration in esfenvalerate) exhibit higher bioactivity.

Table 2: Classification Attributes

| Feature | Brofenvalerate | Type I Pyrethroids (e.g., Permethrin) |

|---|---|---|

| α-Cyano Group | Present | Absent |

| Cyclopropane Ring | Absent | Present |

| Halogen Substituents | Bromine, Chlorine | Variable (e.g., Chlorine) |

| Primary Target | Insect Voltage-Gated Sodium Channels | Same |

Propiedades

IUPAC Name |

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJPBJVWUYEEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058150 | |

| Record name | Brofenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-49-0 | |

| Record name | ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brofenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the bromophenoxyphenyl intermediate: This step involves the reaction of 4-bromophenol with a phenyl halide under basic conditions to form the bromophenoxyphenyl compound.

Cyanomethylation: The bromophenoxyphenyl intermediate is then reacted with a cyanomethylating agent, such as sodium cyanide, under controlled conditions to introduce the cyanomethyl group.

Esterification: The final step involves the esterification of the cyanomethylated intermediate with 2-(4-chlorophenyl)-3-methylbutanoic acid using a suitable esterification agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reaction systems and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 4-position of the phenoxy group participates in S<sub>N</sub>Ar reactions. Common nucleophiles include amines (e.g., morpholine) and alkoxides, leading to derivatives with altered electronic properties .

Example Reaction:

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(4-chlorophenyl)-3-methylbutanoic acid and the corresponding alcohol.

Conditions:

-

Acidic: HCl/H<sub>2</sub>O, reflux

-

Basic: NaOH/EtOH, 60°C

Oxidation and Reduction

-

Oxidation: The cyanomethyl group (-CH<sub>2</sub>CN) oxidizes to a carboxylic acid (-COOH) using KMnO<sub>4</sub> or CrO<sub>3</sub> .

-

Reduction: LiAlH<sub>4</sub> reduces the ester to a primary alcohol while preserving the cyanomethyl group .

Reagents and Reaction Conditions

Substitution Products

-

Amine Derivatives: Reaction with N-methylphenethylamine yields analogs with enhanced insecticidal activity .

-

Heteroaromatic Derivatives: Coupling with pyrimidine scaffolds produces compounds with modified bioactivity .

Hydrolysis Products

-

Acid Product: 2-(4-Chlorophenyl)-3-methylbutanoic acid (isolated in 85% yield).

-

Alcohol Byproduct: (3-(4-Bromophenoxy)phenyl)cyanomethanol (unstable, often derivatized).

Oxidation/Reduction Products

Michael Addition for Pyrazole Derivatives

In a 2024 study, the compound participated in a Michael addition with N-(4-bromophenyl)-2-cyanoacetamide under basic conditions :

-

Nucleophilic attack at the α,β-unsaturated carbonyl.

-

Elimination of malononitrile to form a pyrazole-acrylamide hybrid .

Yield: 95% .

Stability and Reactivity Considerations

-

Thermal Stability: Decomposes above 200°C, releasing HBr and CO<sub>2</sub>.

-

Light Sensitivity: The bromophenoxy group undergoes photolytic cleavage under UV light .

This compound’s versatility in substitution and functional group transformations underpins its utility in developing bioactive agents. Systematic studies highlight its role in optimizing insecticidal activity through targeted structural modifications .

Aplicaciones Científicas De Investigación

The primary application of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate lies in its insecticidal properties. It acts on the sodium channels in the nervous systems of insects, leading to paralysis and death. This mechanism makes it a valuable compound for studying synthetic pyrethroids, which are widely used as insecticides.

Synthetic Chemistry Applications

The synthesis of this compound involves several key steps:

- Formation of Bromophenoxyphenyl Intermediate : Reaction of 4-bromophenol with a phenyl halide under basic conditions.

- Cyanomethylation : The bromophenoxyphenyl intermediate is reacted with a cyanomethylating agent.

- Esterification : The final step involves esterifying the cyanomethylated intermediate with 2-(4-chlorophenyl)-3-methylbutanoic acid.

This multi-step synthesis not only highlights the compound's chemical versatility but also serves as a model for studying reaction mechanisms in synthetic organic chemistry.

Research Case Studies

Several studies have investigated the applications of this compound:

- Insect Physiology Studies : Research has focused on the effects of this compound on various insect species, examining its efficacy as an insecticide and its impact on insect nervous systems .

- Synthetic Pyrethroid Development : The compound has been instrumental in developing new formulations of synthetic pyrethroids that are more effective and environmentally friendly .

- Toxicological Assessments : Studies have assessed the toxicological profiles of this compound, evaluating its safety and potential risks associated with its use in agricultural applications .

Mecanismo De Acción

The mechanism of action of ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with the nervous system of insects. The compound targets sodium channels in the nerve cells, disrupting normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the binding of the compound to the sodium channels, preventing their proper function and leading to neurotoxicity .

Comparación Con Compuestos Similares

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate: is unique compared to other similar compounds due to its specific molecular structure and the presence of both bromine and chlorine atoms. Similar compounds include:

Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different molecular structure.

Cypermethrin: A widely used pyrethroid with a different substitution pattern on the phenyl rings.

Deltamethrin: Known for its high potency and effectiveness against a broad range of insects

These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their efficacy, toxicity, and environmental impact.

Actividad Biológica

((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate, a synthetic organic compound, is primarily recognized for its role in the study of insecticides, particularly synthetic pyrethroids. Its complex molecular structure includes multiple halogenated aromatic groups and a cyanomethyl moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : [[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate

- Molecular Formula : C25H21BrClNO3

- Molecular Weight : 498.796 g/mol

- CAS Number : 65295-49-0

- SMILES Notation : CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccc(Br)cc2)c1)c3ccc(Cl)cc3

The primary biological activity of this compound is attributed to its interaction with the sodium channels in the nervous systems of insects. The compound binds to these channels, disrupting normal nerve signal transmission, which leads to paralysis and ultimately death of the insect. This mechanism highlights its potential as an effective insecticide.

Insecticidal Properties

Research has demonstrated that this compound exhibits significant insecticidal activity against various pest species. Its efficacy is largely attributed to the structural features that enhance its binding affinity to sodium channels. Studies have shown that compounds with similar structures can lead to neurotoxic effects in insects, making them effective in pest control applications.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. For instance, it has been tested against melanoma cells, showing selective cytotoxicity and potential for further development as a therapeutic agent. The compound's ability to induce cell cycle arrest and inhibit proliferation in cancer cells was noted, suggesting a dual role as both an insecticide and a potential anticancer agent.

Case Studies

Applications in Research

- Synthetic Chemistry : Used as a reference compound in the synthesis of other organic compounds.

- Insect Physiology : Investigated for its effects on insect nervous systems.

- Cancer Research : Explored for potential use in developing novel anticancer therapies due to its cytotoxic properties.

Q & A

Basic: What are the key structural features and synthetic strategies for ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate?

Answer:

The compound comprises a cyanomethyl group attached to a 3-(4-bromophenoxy)phenyl moiety, esterified with 2-(4-chlorophenyl)-3-methylbutanoic acid. Key synthetic steps include:

- Suzuki-Miyaura Coupling : To attach the 4-bromophenoxy group to the phenyl ring using bromophenylboronic acid intermediates (e.g., 3-bromophenylboronic acid derivatives) .

- Esterification : Reacting the cyanomethyl alcohol intermediate with the acid chloride of 2-(4-chlorophenyl)-3-methylbutanoic acid. Precursors like 4-bromobenzyl chloride (for cyanomethyl group formation) and bromophenylacetic acids (for acid synthesis) are critical .

- Cyanomethylation : Using KCN or cyanide sources with brominated intermediates (e.g., 4-bromobenzyl chloride) to introduce the cyanomethyl group .

Optimization Tips : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and employ anhydrous conditions with bases like K₂CO₃ to minimize hydrolysis .

Basic: Which analytical methods are recommended for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenoxy and chlorophenyl groups) and ester linkage integrity .

- HPLC with UV/Vis Detection : Utilize C18 columns and gradient elution (e.g., acetonitrile/water) to detect impurities, referencing standards like those for chlorophenyl ketones in pharmaceutical analysis .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₁₈BrClNO₃, exact mass ~494.0) and fragmentation patterns .

- Elemental Analysis : Validate bromine (≈16.2%) and chlorine (≈7.2%) content to assess purity .

Advanced: How to design biological activity assays targeting neurotoxic or insecticidal mechanisms?

Answer:

The compound’s structural similarity to pyrethroids (e.g., fenvalerate) suggests potential insecticidal activity. Design assays as follows:

- Voltage-Gated Sodium Channel Inhibition : Use patch-clamp electrophysiology on insect neuronal cells to measure channel block .

- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) or cytochrome P450 inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .

- In Vivo Toxicity : Apply OECD guidelines for insect larvae (e.g., Drosophila melanogaster) using dose-response curves (LD₅₀ determination) .

Controls : Include commercial pyrethroids (e.g., deltamethrin) and solvent controls. Use LC-MS to verify compound stability in assay media .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data for bromo- vs. chloro-substituents?

Answer:

Contradictions may arise from electronic or steric effects of substituents. Mitigate via:

- Systematic Substituent Scanning : Synthesize analogs with halogens (Br, Cl, F) at the 4-position of phenoxy/phenyl groups and compare bioactivity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to assess electron-withdrawing effects on ester hydrolysis rates or target binding .

- Meta-Analysis : Compare with literature on analogs like 2-(4-chlorophenyl)-3-methylbutanoate derivatives to identify trends in potency .

Example : Replace 4-bromophenoxy with 4-chlorophenoxy and measure changes in insecticidal LC₅₀ values .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage : Store at -20°C under argon, as esters are prone to hydrolysis. Use amber vials to prevent photodegradation of bromo/chloro aromatics .

- Handling : Conduct reactions under anhydrous conditions (e.g., THF over molecular sieves) to avoid ester hydrolysis .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates (e.g., phenoxy coupling or cyanomethylation) .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling efficiency .

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates with high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.